molecular formula C8H10BFO2 B1591551 (4-Fluoro-3,5-dimethylphenyl)boronic acid CAS No. 342636-66-2

(4-Fluoro-3,5-dimethylphenyl)boronic acid

Cat. No.: B1591551
CAS No.: 342636-66-2
M. Wt: 167.98 g/mol
InChI Key: PQIOZTCJOZUCMI-UHFFFAOYSA-N
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Description

(4-Fluoro-3,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

The primary target of (4-Fluoro-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular effect of this compound’s action is the formation of a new Pd–C bond . On a cellular level, this can lead to the creation of new organic compounds through the Suzuki–Miyaura coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability makes it easy to handle, unlike certain boronic acids that decompose in air . Therefore, the compound’s action and efficacy can be influenced by factors such as air exposure and temperature .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both fluoro and methyl groups, which enhance its stability and reactivity in various chemical reactions. These substituents also influence its electronic properties, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIOZTCJOZUCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590197
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342636-66-2
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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